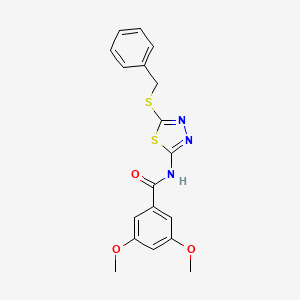

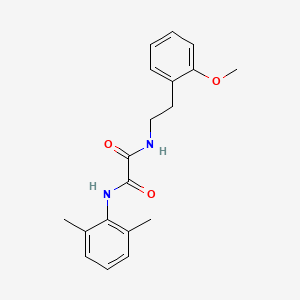

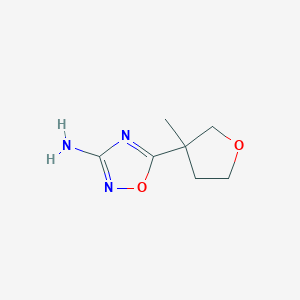

![molecular formula C12H8N4O2S2 B2362450 5-((benzo[d]tiazol-2-ilamino)metileno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona CAS No. 1021229-51-5](/img/structure/B2362450.png)

5-((benzo[d]tiazol-2-ilamino)metileno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H8N4O2S2 and its molecular weight is 304.34. The purity is usually 95%.

BenchChem offers high-quality 5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Pesticidas

Este compuesto ha despertado interés en el campo de los agroquímicos debido a su potencial pesticida. Los investigadores han sintetizado una serie de nuevos derivados de b-naftol que contienen benzotiazolilamino y varios grupos heteroarílicos. Estos derivados se produjeron eficientemente a través de la reacción de Betti . Los resultados de la bioensayo demostraron una actividad insecticida favorable, particularmente contra el gusano ejército oriental y la polilla dorso de diamante. Notablemente, los compuestos 8b, 8f, 8g, 8j, 8k, 8n y 8o exhibieron valores de LC50 de 0.0988–5.8864 mg/L contra la polilla dorso de diamante. Además, los compuestos 8i, 8l y 8m mostraron tasas de letalidad del 30–90% contra los ácaros araña a una concentración de 100 mg/L. Estos hallazgos sugieren que algunos de estos compuestos podrían servir como prometedoras estructuras líderes insecticidas/acaricidas para futuras investigaciones .

Inhibición de la Melanogénesis

Otra área de interés es el efecto del compuesto en la melanogénesis. Específicamente, MHY2081, un derivado sintetizado a partir de (Z)-2-(benzo[d]tiazol-2-ilamino)-5-(sustituido bencilideno)tiazol-4(5H)-ona, demostró fuertes efectos inhibidores sobre la tirosinasa sin citotoxicidad en células de melanoma B16F10 .

Estudios de Actividad Biológica

El compuesto ha sido estudiado por su actividad inhibitoria. Por ejemplo, los investigadores han examinado sus efectos sobre la melanogénesis y la inhibición de la tirosinasa. La síntesis de nuevos derivados y su impacto en los procesos biológicos proporciona información valiosa para futuras investigaciones .

Modificaciones Estructurales y Análisis SAR

El análisis SAR (Relación Estructura-Actividad) de estos compuestos ha producido información valiosa para las modificaciones estructurales. Los investigadores pueden utilizar estos datos para optimizar las propiedades del compuesto y mejorar su eficacia .

En resumen, “5-((benzo[d]tiazol-2-ilamino)metileno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona” tiene un gran potencial en diversas aplicaciones científicas, desde el control de plagas hasta la inhibición de la melanogénesis. Su estructura química única y sus actividades biológicas lo convierten en un tema intrigante para futuras investigaciones y desarrollo. Si tiene alguna pregunta más específica o necesita más detalles, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been reported to interact with proteins such ascyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

Based on the structure and the known activity of similar compounds, it is plausible that it may inhibit the activity of its target enzymes, such as cox-1 and cox-2 . This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-1 and COX-2 . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, which are key mediators of inflammation. This could lead to downstream effects such as reduced inflammation and pain.

Result of Action

The inhibition of COX-1 and COX-2 enzymes by this compound could result in a decrease in the production of prostaglandins . This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes.

Propiedades

IUPAC Name |

5-[(E)-1,3-benzothiazol-2-yliminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S2/c17-9-6(10(18)16-11(19)15-9)5-13-12-14-7-3-1-2-4-8(7)20-12/h1-5H,(H3,15,16,17,18,19)/b13-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUUGODJOKLXQV-WLRTZDKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

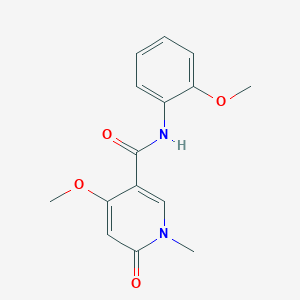

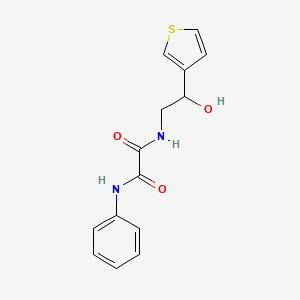

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

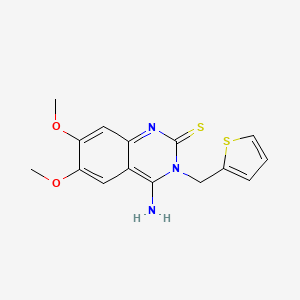

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

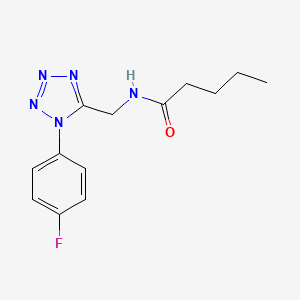

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)